4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
4-[[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(2)12-26-16-9-7-15(8-10-16)21-22-19(28-23-21)11-24-17-5-3-4-6-18(17)27-13-20(24)25/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPQDEWLIQOODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.
Attachment of the Phenyl Group: The phenyl group with the 2-methylpropoxy substituent can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzoxazinone Core: The benzoxazinone core is typically formed through a cyclization reaction involving an anthranilic acid derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoxazinone core, potentially leading to ring opening or hydrogenation products.
Substitution: The phenyl ring with the 2-methylpropoxy group can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole or benzoxazinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit a range of biological activities:
Anti-Cancer Properties
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. For instance:
- Mechanism : Compounds may act as enzyme inhibitors or modulators of apoptosis pathways.
- Case Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as anti-cancer agents .
Anti-inflammatory Effects
The compound is also investigated for its anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Research Findings : Animal models have shown reduced inflammation markers following treatment with similar benzoxazinone derivatives .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Evidence : Several studies report effective inhibition of bacterial growth in vitro .
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds promise for various applications in medicinal chemistry:
- Drug Development : Its structural features make it a candidate for further optimization in drug design aimed at treating cancer and inflammatory diseases.
- Material Science : Beyond pharmaceuticals, similar compounds have applications in developing advanced materials due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Metal Complexation: The compound can form stable complexes with metal ions, affecting their reactivity and availability in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with structural modifications in the oxadiazole-linked phenyl group or the benzoxazinone core. These variations influence physicochemical properties, bioavailability, and target interactions.
Substituent Variations in the Oxadiazole-Linked Phenyl Group
Key Observations :
Steric Effects : The tert-butyl group in BB87370 introduces steric bulk, which may reduce binding affinity to flat enzymatic pockets compared to the target compound’s isobutoxy substituent .
Backbone Flexibility: The benzamide derivative (, Entry 10) replaces the benzoxazinone core with a peptidomimetic structure, likely altering target specificity and metabolic stability .
Computational and Structural Analysis
- Density Functional Theory (DFT) studies () could predict electronic effects of substituents, such as the electron-donating isobutoxy group stabilizing the oxadiazole ring .
- Crystallographic tools like SHELXL () and ORTEP-3 () enable precise determination of bond angles and conformations critical for structure-activity relationships .
Biological Activity
The compound 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The presence of the 2-methylpropoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.
Case Studies
-
Zhang et al. (2023) :
- Objective : Evaluate anticancer activity of synthesized oxadiazole derivatives.
- Methodology : TRAP PCR-ELISA assay was used to screen for activity against HEPG2 (liver), MCF7 (breast), SW1116 (colon), and BGC823 (gastric) cancer cell lines.
- Findings : Certain derivatives exhibited IC50 values lower than standard controls such as staurosporine and ethidium bromide .
- Du et al. (2013) :
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. The mechanism often involves interference with biofilm formation and bacterial growth.
Research Findings
- Cytotoxicity Studies :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-({3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Oxadiazole Ring Formation : Cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using carbodiimides) under reflux in solvents like ethanol or DMF .
Benzoxazinone Core Construction : Condensation of substituted phenols with chloroacetyl chloride, followed by cyclization under basic conditions .
Coupling Reactions : Alkylation or nucleophilic substitution to link the oxadiazole and benzoxazinone moieties, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 60–100°C) and solvent polarity to avoid side products .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., oxadiazole C=N signals at ~160–170 ppm, benzoxazinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI+ for [M+H]+ ion).
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
- X-ray Diffraction (XRD) : For crystalline derivatives, determine bond lengths and angles to validate stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify functional groups (e.g., replace 2-methylpropoxy with methoxy or halogen substituents) to assess electronic effects .
- Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds from literature (e.g., oxadiazole derivatives in and ) .
- Computational Modeling : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes .
Q. What strategies resolve discrepancies in solubility data across different experimental setups?
- Methodological Answer :
- Solubility Profiling : Use standardized buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) to measure equilibrium solubility via UV-Vis spectroscopy .
- Surfactant Additives : Test solubilizing agents like Polysorbate 80 for in vitro assays requiring aqueous compatibility .
- Co-solvent Blends : Optimize DMSO-water ratios (e.g., 10% DMSO) to balance solubility and biological relevance .
Q. How can catalytic systems improve the efficiency of key synthetic steps?
- Methodological Answer :
- Palladium Catalysis : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, using Pd(PPh₃)₄ and Na₂CO₃ in THF/water .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yield .
- Enzyme Catalysis : Test lipases for enantioselective synthesis of chiral intermediates (e.g., CAL-B for ester hydrolysis) .
Q. What methodologies assess the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH, then quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities .
- Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours to guide formulation strategies .
Q. How can researchers analyze binding interactions with biological targets at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify critical hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
